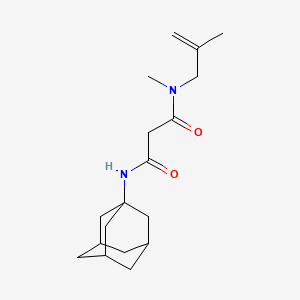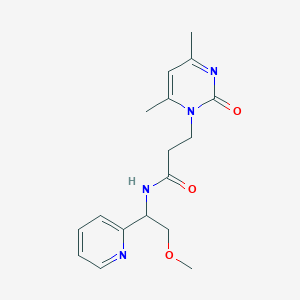
3-(2-methylphenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methylphenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperidine carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Aplicaciones Científicas De Investigación
3-(2-methylphenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising applications is in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that this compound has the ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. By inhibiting this enzyme, 3-(2-methylphenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Mecanismo De Acción
The mechanism of action of 3-(2-methylphenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide involves the inhibition of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-methylphenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide can improve cognitive function and memory by increasing the levels of acetylcholine in the brain. This compound has also been shown to have antioxidant properties, which can protect the brain from oxidative stress and damage. In addition, this compound has been studied for its potential anti-inflammatory properties, which can reduce inflammation in the brain and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2-methylphenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which can be useful in studying the role of acetylcholine in the brain. However, one of the limitations of this compound is its potential toxicity, which can affect the results of lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-(2-methylphenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide. One direction is to study the potential therapeutic properties of this compound in other neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to study the potential side effects and toxicity of this compound in animal models. Additionally, future studies can focus on the development of more potent and selective inhibitors of acetylcholinesterase based on the structure of this compound.
Métodos De Síntesis
The synthesis of 3-(2-methylphenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide involves the reaction of 2-methylphenyl isocyanate with 3-methyl-1,2,4-thiadiazol-5-amine in the presence of piperidine and acetic acid. The reaction is carried out under reflux conditions for several hours until the desired compound is obtained. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Propiedades
IUPAC Name |
3-(2-methylphenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-11-6-3-4-8-14(11)13-7-5-9-20(10-13)16(21)18-15-17-12(2)19-22-15/h3-4,6,8,13H,5,7,9-10H2,1-2H3,(H,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLVMHKGMVPEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN(C2)C(=O)NC3=NC(=NS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid](/img/structure/B5902540.png)
![2,2,6,6-tetramethyl-4-{2-oxo-2-[4-(4-propyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]ethyl}piperidine trifluoroacetate](/img/structure/B5902541.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5902576.png)
amino]butan-1-ol](/img/structure/B5902583.png)
![2-(1-isopropyl-1H-pyrazol-4-yl)-4-[(2-methylpyrrolidin-1-yl)carbonyl]quinoline](/img/structure/B5902594.png)
![3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide](/img/structure/B5902601.png)
![8-[(2-ethylpyrimidin-5-yl)carbonyl]-2-(3-methylphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5902605.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxybenzyl)prop-2-en-1-amine](/img/structure/B5902610.png)
![(2-chloro-5-ethoxy-4-isopropoxybenzyl)[1-(1H-1,2,4-triazol-5-yl)ethyl]amine](/img/structure/B5902614.png)
![2-{1-(2-furylmethyl)-4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-2-yl}ethanol](/img/structure/B5902620.png)
![1-(2-furylmethyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B5902623.png)
